Tri-n-butyltin deuteride
Overview
Description
Synthesis Analysis
Tri-n-butyltin deuteride is typically synthesized through the reaction of disodium dicarboxylates with tri-n-butyltin chloride in a specific molar ratio, characterized by elemental analysis, IR, and NMR spectroscopy. This method allows for the controlled synthesis of the compound and provides a pathway to study its structure and properties in depth (Yin, Wang, & Ma, 2003).
Molecular Structure Analysis
The molecular structure of tri-n-butyltin compounds often features unique configurations, such as macrocyclic tetramers or three-dimensional frameworks, depending on the specific substituents and reaction conditions. For instance, tri-n-butyltin 2,6-difluorobenzoate forms a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms (Gielen et al., 1994). These structures are elucidated using X-ray crystallography and provide valuable insights into the coordination chemistry of organotin compounds.
Chemical Reactions and Properties
Tri-n-butyltin deuteride participates in various chemical reactions, such as photobromination and subsequent deuteration, to produce chirally deuterated compounds. This showcases its utility in synthesizing labeled compounds for research purposes, highlighting the reactivity and versatility of tri-n-butyltin deuteride in organic synthesis (Hori et al., 1986).
Physical Properties Analysis
The physical properties of tri-n-butyltin deuteride, such as crystal structure and phase behavior, are influenced by its molecular structure. Detailed analysis of these properties is essential for understanding the material's behavior in different environments and potential applications. For example, the crystal structure analysis reveals the compound's packing, bonding, and other structural details critical for its physical characteristics.
Chemical Properties Analysis
The chemical properties of tri-n-butyltin deuteride, including its reactivity, stability, and interaction with other molecules, are central to its applications in chemistry. Studies on its etherification reactions and hydro-hydroxy-eliminations demonstrate its role as a catalyst in organic synthesis, offering insights into the mechanisms of such reactions and the potential for developing new synthetic methods (Marton, Slaviero, & Tagliavini, 1989).
Scientific Research Applications
Embryonic and Fetal Effects : Tri-n-butyltin acetate (TBTA) in high doses causes increased embryonic and fetal deaths, cleft palate, cervical rib, rudimentary lumbar rib, and reduced fetus body weights in pregnant rats (Noda et al., 1991).
Neuronal Impact : It increases intracellular calcium concentration in rat cerebellar neurons, indicating a distinct cytotoxic action compared to lower trialkyltins (Oyama et al., 1993).
Effects on Thymocytes : In mouse thymocytes, tri-n-butyltin raises intracellular calcium concentration by increasing membrane Ca2+ permeability and decreasing Ca2+ pump activity (Oyama et al., 1994).
Liver Apoptosis Induction : This compound induces apoptosis in rat liver hepatocytes through pathways involving the endoplasmic reticulum and mitochondria, potentially affecting liver function and causing damage (Grondin et al., 2007).
Metabolism in Rats : In male rats, tri-n-butyltin chloride is metabolized into specific tin compounds in the liver and kidney (Matsuda et al., 1993).
Environmental Pollution : Found in Canadian water samples, tributyltin can retard growth in sensitive fish species and is prevalent in areas with heavy boating and shipping traffic (Maguire et al., 1986).
Analytical Methodology in Salmon : A method was developed for determining tri-n-butyltin in salmon tissue using hydride derivatives (Sullivan et al., 1988).
Reproductive System Impact : Butyltins, including tributyltin, can inhibit human androgen metabolism, potentially contributing to developmental disorders in the male reproductive system (Doering et al., 2002).
Bioaccumulation in Algae : The tri-n-butyltin cation accumulates in the green alga Ankistrodesmus falcatus and is converted to other butyltin compounds, demonstrating significant bioconcentration (Maguire et al., 1984).
Mosquito Larvicide Application : Tri-n-butyltin fluoride (TBTF) is used in the Ecopro 1370 mosquito larvicide, with a unique release curve in polyethylene (Sherman, 1983).
Safety And Hazards
properties
IUPAC Name |
tributyl(deuterio)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/i;;;;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGVGMSCBYYSLD-RCUQKECRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[SnH](CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369858 | |
Record name | Tri-n-butyltin deuteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-n-butyltin deuteride | |
CAS RN |
6180-99-0 | |
Record name | Tri-n-butyltin deuteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylstannane-D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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